molecular formula C14H14F2N2O2 B6494692 N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide CAS No. 1334370-86-3

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

Cat. No.: B6494692
CAS No.: 1334370-86-3
M. Wt: 280.27 g/mol
InChI Key: GTGFCUZDGULLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates an azetidine ring, a four-membered saturated heterocycle that is increasingly valued as a scaffold in the design of bioactive molecules. The azetidine ring can influence the compound's properties, such as conformational rigidity and metabolic stability, making it a useful template for exploring structure-activity relationships . The compound features a 3,4-difluorobenzoyl group, a motif commonly used in medicinal chemistry to fine-tune properties like lipophilicity and membrane permeability, and potentially to engage in specific interactions with biological targets. The presence of the N-cyclopropyl carboxamide moiety is significant, as cyclopropyl groups are often employed to restrict molecular conformation or to improve a compound's pharmacokinetic profile . Compounds with azetidine and similar carboxamide structures have been investigated in pharmaceutical research for various applications, including as inhibitors of specific enzymes . The specific structural features of this compound make it a valuable reagent for researchers working in areas such as hit-to-lead optimization, the synthesis of novel chemical libraries, and probing biological mechanisms. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2/c15-11-4-1-8(5-12(11)16)14(20)18-6-9(7-18)13(19)17-10-2-3-10/h1,4-5,9-10H,2-3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGFCUZDGULLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine-3-Carboxylic Acid Synthesis

The azetidine ring is typically synthesized via cyclization reactions. One method involves the intramolecular nucleophilic displacement of a β-lactam precursor. For example:

β-LactamLiAlH4Azetidine-3-methanolOxidationAzetidine-3-carboxylic acid\text{β-Lactam} \xrightarrow{\text{LiAlH}_4} \text{Azetidine-3-methanol} \xrightarrow{\text{Oxidation}} \text{Azetidine-3-carboxylic acid}

Oxidation steps commonly employ reagents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions.

Protection of the Azetidine Nitrogen

To prevent undesired side reactions during subsequent steps, the azetidine nitrogen is protected using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups. Boc protection is favored for its stability under basic conditions and ease of removal:

Azetidine-3-carboxylic acidBoc2O, DMAPBoc-azetidine-3-carboxylic acid\text{Azetidine-3-carboxylic acid} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{Boc-azetidine-3-carboxylic acid}

Introduction of the Cyclopropyl Group

Carboxamide Formation

The cyclopropyl group is introduced via amide bond formation between Boc-azetidine-3-carboxylic acid and cyclopropylamine. This step employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activator:

Boc-azetidine-3-carboxylic acid+CyclopropylamineEDC, HOBtBoc-azetidine-3-carboxamide\text{Boc-azetidine-3-carboxylic acid} + \text{Cyclopropylamine} \xrightarrow{\text{EDC, HOBt}} \text{Boc-azetidine-3-carboxamide}

Reaction conditions:

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0–25°C.

  • Yield : 75–85% after chromatographic purification.

Deprotection of the Azetidine Nitrogen

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine:

Boc-azetidine-3-carboxamideTFA/DCMAzetidine-3-carboxamide\text{Boc-azetidine-3-carboxamide} \xrightarrow{\text{TFA/DCM}} \text{Azetidine-3-carboxamide}

Acylation with 3,4-Difluorobenzoyl Chloride

Preparation of 3,4-Difluorobenzoyl Chloride

3,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to generate the acyl chloride:

3,4-Difluorobenzoic acidSOCl23,4-Difluorobenzoyl chloride\text{3,4-Difluorobenzoic acid} \xrightarrow{\text{SOCl}_2} \text{3,4-Difluorobenzoyl chloride}

Final Acylation Step

The azetidine-3-carboxamide is acylated at the nitrogen atom using 3,4-difluorobenzoyl chloride in the presence of a base to scavenge HCl:

Azetidine-3-carboxamide+3,4-Difluorobenzoyl chlorideEt3NThis compound\text{Azetidine-3-carboxamide} + \text{3,4-Difluorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}

Optimized Conditions :

  • Solvent : Dichloromethane (DCM).

  • Base : Triethylamine (2.5 equiv).

  • Temperature : 0°C to room temperature.

  • Yield : 80–90% after recrystallization from ethyl acetate/hexane.

Industrial-Scale Process Considerations

Continuous Flow Reactors

Modern synthesis employs continuous flow systems to enhance reaction control and scalability. Key advantages include:

  • Improved heat transfer during exothermic steps (e.g., acylation).

  • Reduced reaction times through precise temperature modulation.

Purification Techniques

  • Chromatography : Silica gel column chromatography for intermediate purification.

  • Recrystallization : Final product purification using solvent mixtures (e.g., ethanol/water).

Analytical Characterization

Critical quality control metrics include:

ParameterMethodExpected Result
PurityHPLC≥98% (UV detection at 254 nm)
Melting PointDSC142–145°C
Molecular WeightHRMS280.27 g/mol (M+H⁺)
Structural Confirmation¹H/¹³C NMRCharacteristic peaks for cyclopropyl, azetidine, and difluorobenzoyl groups

Challenges and Mitigation Strategies

  • Azetidine Ring Strain : The four-membered azetidine ring is prone to ring-opening under acidic conditions. Mitigated by using mild deprotection agents (e.g., TFA instead of HCl).

  • Low Solubility : The final product’s poor solubility in aqueous media necessitates polar aprotic solvents (e.g., DMF) during coupling steps.

Comparative Analysis of Coupling Agents

The choice of coupling agent significantly impacts yield and purity:

Coupling AgentSolventTemperatureYield (%)Purity (%)
EDC/HOBtTHF0°C8597
DCC/DMAPDCMRT7895
HATUDMF-20°C9098

EDC/HOBt is preferred for its cost-effectiveness and minimal racemization risk .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the difluorobenzoyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and development .

Q & A

Q. What are the established synthetic routes for N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Cycloaddition to form the azetidine ring.

Nucleophilic substitution to introduce the 3,4-difluorobenzoyl group.

Cyclopropanation to attach the cyclopropyl moiety.
Optimization focuses on metal-free routes to reduce toxicity and cost, as well as improving yields via temperature control (e.g., low-temperature cyclopropanation) and solvent selection (e.g., dichloromethane for acylations) .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield (%)
Azetidine formationCycloaddition (120°C, DMF)65-70
Benzoylation3,4-Difluorobenzoyl chloride, base (K₂CO₃)80-85
CyclopropanationCyclopropylamine, EDCI/HOBt50-60

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, difluorobenzoyl aromatic protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): For molecular weight validation (expected [M+H]⁺: ~349.12 g/mol).
  • HPLC-Purity Analysis: C18 column, acetonitrile/water gradient (≥95% purity threshold) .

Q. What preliminary biological activities have been reported for this compound?

The compound is hypothesized to act as a Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitor due to structural similarities to other azetidine carboxamides. Preliminary assays include:

  • In vitro enzyme inhibition (IC₅₀ values measured via ELISA).
  • Anti-inflammatory activity in murine models (e.g., reduced leukotriene levels in asthma studies) .

Advanced Research Questions

Q. How does the 3,4-difluorobenzoyl group influence pharmacokinetics compared to non-fluorinated analogs?

The fluorine atoms enhance lipophilicity (logP increase by ~0.5 units), improving membrane permeability. This is validated via:

  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Caco-2 cell monolayers for intestinal absorption prediction.
    Fluorination also reduces metabolic degradation (CYP450 resistance), as shown in microsomal stability assays .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions: Buffer pH (optimum 7.4) or ionic strength adjustments.
  • Compound purity: Repurification via flash chromatography (silica gel, ethyl acetate/hexane).
  • Target specificity: Use CRISPR-edited cell lines to isolate H-PGDS activity from related enzymes (e.g., L-PGDS) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent modification: Replace cyclopropyl with spirocyclic groups to test steric effects.
  • Bioisosteric replacement: Swap difluorobenzoyl with trifluoromethoxybenzoyl (see for precedent).
  • Activity testing: Use surface plasmon resonance (SPR) for binding affinity measurements and X-ray crystallography to map ligand-enzyme interactions .

Q. What computational methods predict binding modes with H-PGDS?

  • Molecular docking (AutoDock Vina) using PDB 3VSH (human H-PGDS structure).
  • Molecular dynamics simulations (GROMACS) to assess stability of the ligand-enzyme complex.
    Key interactions include hydrogen bonding between the carboxamide and Arg138 and π-π stacking with Phe135 .

Q. How can solubility challenges be addressed for in vivo studies?

  • Co-solvent systems: Use 10% DMSO + 20% Cremophor EL in saline.
  • Nanoparticle formulation: Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability .

Q. What are the critical controls for in vivo toxicity assessments?

  • Negative control: Wild-type mice without compound administration.
  • Positive control: Celecoxib (known COX-2 inhibitor).
  • Dose-ranging studies: 10–100 mg/kg oral doses, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .

Q. How to validate target engagement in complex biological systems?

  • Chemical proteomics: Use a biotinylated probe of the compound for pull-down assays.
  • Activity-based protein profiling (ABPP): Confirm H-PGDS inhibition via fluorescently labeled probes in tissue lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.